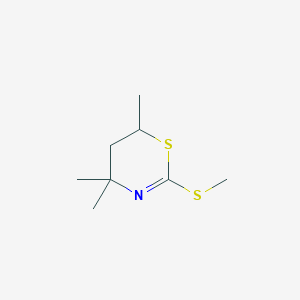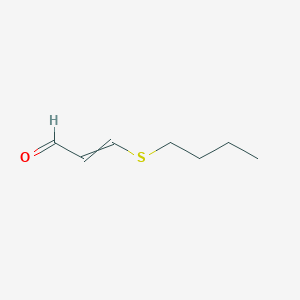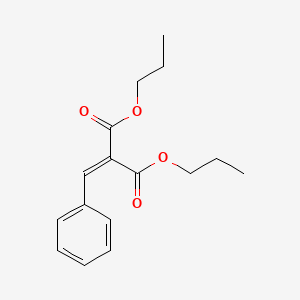
Benzoic acid;cyclohepta-3,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;cyclohepta-3,5-dien-1-ol: is a unique compound that combines the structural features of benzoic acid and cyclohepta-3,5-dien-1-ol Benzoic acid is a simple aromatic carboxylic acid, while cyclohepta-3,5-dien-1-ol is a cyclic alcohol with a seven-membered ring containing two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;cyclohepta-3,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohepta-3,5-dien-1-ol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of benzoic acid and cyclohepta-3,5-dien-1-ol in the presence of a metal catalyst, such as palladium or platinum. This process allows for the selective reduction of the double bonds in cyclohepta-3,5-dien-1-ol while preserving the carboxylic acid group in benzoic acid.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;cyclohepta-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives and cyclohepta-3,5-dien-1-one.
Reduction: Reduction reactions can convert the double bonds in cyclohepta-3,5-dien-1-ol to single bonds, resulting in cycloheptanol derivatives.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, leading to the formation of substituted benzoic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Benzoic acid derivatives and cyclohepta-3,5-dien-1-one.
Reduction: Cycloheptanol derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;cyclohepta-3,5-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;cyclohepta-3,5-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.
Comparison with Similar Compounds
Benzoic acid;cyclohepta-3,5-dien-1-ol can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Cyclohepta-3,5-dien-1-ol: A cyclic alcohol with potential biological activities.
Salicylic acid: An aromatic carboxylic acid with anti-inflammatory and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
59171-91-4 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
benzoic acid;cyclohepta-3,5-dien-1-ol |
InChI |
InChI=1S/C7H6O2.C7H10O/c8-7(9)6-4-2-1-3-5-6;8-7-5-3-1-2-4-6-7/h1-5H,(H,8,9);1-4,7-8H,5-6H2 |
InChI Key |
FBSGKEAMVIOUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCC1O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


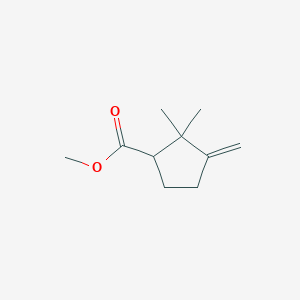

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
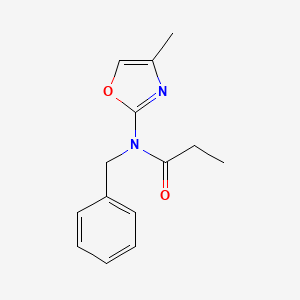

![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
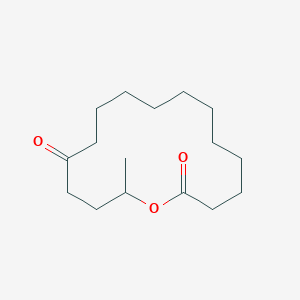
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
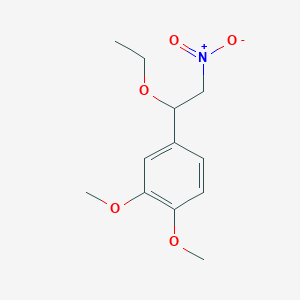
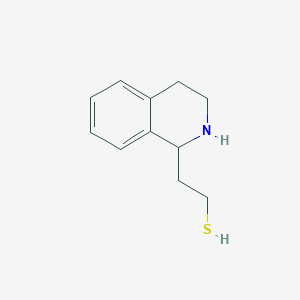
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
